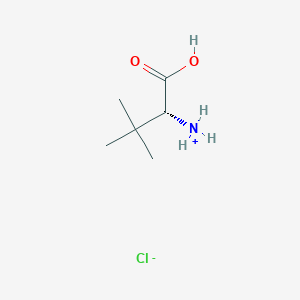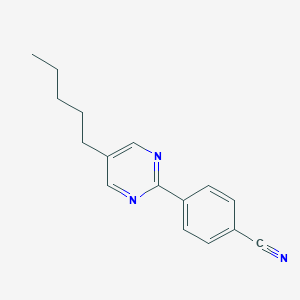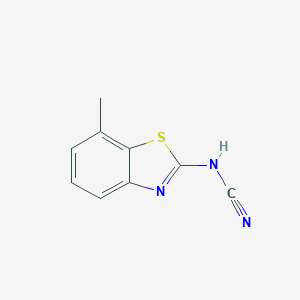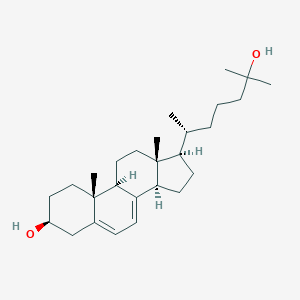
5-Methoxy-4-methylnicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-4-methylnicotinaldehyde (MMNA) is a chemical compound that belongs to the class of nicotinamide derivatives. It is a yellowish powder with a molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol. MMNA has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Aplicaciones Científicas De Investigación
Synthesis Applications
5-Methoxy-4-methylnicotinaldehyde is a compound of interest in the synthesis of complex organic molecules. Its derivatives are crucial intermediates in the preparation of various heterocyclic compounds, which have potential applications in pharmaceuticals, agrochemicals, and materials science.
Heterocyclic Compound Synthesis : The synthesis processes of derivatives like 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino) methyl]phenol involve reactions under specific conditions to achieve high yields. These derivatives have been studied for their structural characteristics, showing stable crystal structures and interesting fluorescence properties, which could be useful in materials science and sensing applications (Bai Linsha, 2015).
Organocatalysis : Isonicotinic acid has been used as a dual and biological organocatalyst in the synthesis of pyranopyrazoles, demonstrating the utility of nicotinic derivatives in facilitating green chemistry applications. This reflects on the broader potential of this compound related compounds in catalysis and sustainable chemical synthesis (M. Zolfigol et al., 2013).
Material Science Applications
The derivatives of this compound are also significant in the development of new materials, especially in the field of polymer science and luminescent materials.
Polymer Science : Incorporation of π-conjugated polymers into silica demonstrates the versatility of methoxy-substituted compounds in creating advanced materials. These composites show potential in electronics and photonics, where their optical properties can be finely tuned for specific applications (M. Kubo et al., 2005).
Luminescent Materials : Aluminum and zinc complexes with styryl-substituted quinolinolates, derived from methoxy benzaldehydes, show enhanced thermal stability and improved processability. Their photoluminescent properties, particularly in emitting blue-green light, make them candidates for optoelectronic applications (Vasilis P. Barberis & J. Mikroyannidis, 2006).
Propiedades
IUPAC Name |
5-methoxy-4-methylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-7(5-10)3-9-4-8(6)11-2/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNJPGOTCZQMBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2,3,4,5-Tetrahydro-1H-benzo[d]azepine](/img/structure/B56782.png)
